2-Amino-4-iodophenol
Overview
Description
2-Amino-4-iodophenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by an amino group (-NH2) and an iodine atom (I), respectively
Scientific Research Applications
2-Amino-4-iodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds participate in nucleophilic aromatic substitution reactions .
Mode of Action
2-Amino-4-iodophenol likely undergoes a nucleophilic aromatic substitution reaction . In this process, a nucleophile, a species rich in electrons, attacks an aromatic ring, replacing one of the substituents (in this case, the iodine atom). This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common method involves the reaction of 2-iodophenol with ammonia or an amine under suitable conditions to introduce the amino group at the ortho position relative to the hydroxyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-iodophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state or remove it entirely.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Deiodinated phenols or amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
2-Amino-4-methylphenol: Similar structure but with a methyl group instead of an iodine atom.
2-Iodo-4-nitrophenol: Contains a nitro group instead of an amino group.
4-Amino-2,6-dichlorophenol: Contains chlorine atoms instead of iodine.
Uniqueness: 2-Amino-4-iodophenol is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
2-amino-4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCVKCSFJNERAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561554 | |
Record name | 2-Amino-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99969-17-2 | |
Record name | 2-Amino-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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